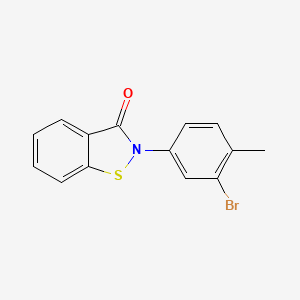

2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one

Descripción

Propiedades

IUPAC Name |

2-(3-bromo-4-methylphenyl)-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNOS/c1-9-6-7-10(8-12(9)15)16-14(17)11-4-2-3-5-13(11)18-16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVYSEVYLLDPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1526779-49-6 | |

| Record name | 2-(3-bromo-4-methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromo-4-methylphenylamine and 2-mercaptobenzoic acid.

Cyclization Reaction: The reaction between 3-bromo-4-methylphenylamine and 2-mercaptobenzoic acid under acidic conditions leads to the formation of the benzothiazole ring.

Oxidation: The final step involves the oxidation of the intermediate to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one serves as a reagent in the synthesis of diverse organic compounds. It is utilized in the preparation of thiophene-derived small organic molecules that find applications in both pharmaceutical and agrochemical industries. The synthesis often involves multiple steps including direct lithiations and bromination reactions, typically carried out under controlled temperatures to optimize yields.

Research indicates that compounds containing benzothiazole derivatives exhibit various biological activities:

- Antimicrobial Properties: Studies have shown that this compound can act as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, demonstrating potential effectiveness comparable to established antibiotics .

- Anti-inflammatory and Anticancer Activities: The compound may inhibit specific enzymes and pathways associated with cancer progression. Its interactions with protein kinases and phosphodiesterases suggest potential therapeutic applications in cancer treatment .

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Antibiotic development |

| Anti-inflammatory | Modulation of inflammatory pathways | Treatment of inflammatory diseases |

| Anticancer | Inhibition of cancer cell proliferation | Cancer therapy |

Material Chemistry

The compound is also explored within material chemistry for its potential use in developing new materials with specific properties. Its ability to form complexes with metals can lead to innovative applications in catalysis and sensor technology.

Case Studies

Several studies have highlighted the applications of this compound:

- Synthesis of Thiophene Derivatives: A study demonstrated its use in synthesizing 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide with an overall yield of 47%, showcasing its utility in creating complex organic structures.

- Antibacterial Activity Testing: In vitro tests revealed that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for new antibiotics .

- Cancer Cell Line Studies: Research involving various cancer cell lines showed that certain derivatives possess IC50 values comparable to established anticancer drugs, suggesting their viability as candidates for further pharmacological exploration .

Mecanismo De Acción

The mechanism of action of 2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one are compared below with key analogues from the benzothiazol-3-one family.

Table 1: Comparative Analysis of Benzothiazol-3-one Derivatives

Key Findings:

Structural Modifications and Physicochemical Properties: The bromine atom in this compound increases molecular weight (vs. non-halogenated analogues) and may enhance stability against oxidative metabolism . In contrast, saccharin’s sulfonyl group confers high water solubility but limits blood-brain barrier penetration . The methyl group at the phenyl 4-position likely elevates lipophilicity (logP), favoring membrane permeability compared to polar substituents like morpholine or piperidine .

Piperidine- and sulfonyl-substituted analogues (e.g., 2-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]-1,2-benzothiazol-3-one) show anti-HIV activity, suggesting that electron-withdrawing groups (e.g., sulfonyl) enhance target binding . Ipsapirone’s extended alkyl chain and pyrimidinylpiperazine group enable serotonin receptor modulation, a feature absent in the target compound due to its compact bromophenyl substituent .

Synthetic Accessibility :

- Copper-mediated coupling (e.g., CuI/1,10-phenanthroline) is a common method for N-alkylation of benzothiazol-3-one cores, as seen in compounds 5–7 (49–20% yields) . The target compound’s synthesis may require similar conditions with a bromo-4-methylphenyl coupling partner.

Actividad Biológica

2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one is a synthetic compound belonging to the benzothiazole family, characterized by its unique structural features, including a bromine atom and a methyl group on the phenyl ring. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

The molecular formula of this compound is . Its structure allows for significant reactivity due to the presence of both the bromine substituent and the electrophilic carbonyl group in the benzothiazole moiety. These features enable various chemical transformations, including nucleophilic substitution reactions and cross-coupling reactions.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. Specifically, this compound has shown potential as an antimicrobial agent against various pathogens. For instance, studies have demonstrated its efficacy comparable to other well-known antimicrobial agents, making it a candidate for further pharmacological exploration .

Anticancer Activity

The anticancer potential of this compound is particularly significant. Benzothiazole derivatives have been shown to inhibit key enzymes involved in cancer progression. For example:

- Mechanism of Action : The compound may act as a multikinase inhibitor, affecting pathways critical for tumor growth and survival. Its interaction with protein kinases has been documented, suggesting a mechanism that could lead to reduced cell proliferation in cancerous cells .

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown activity against human colon adenocarcinoma (HT-29), lung adenocarcinoma (A549), and breast cancer cells (MCF-7), with IC50 values indicating effective dose-dependent inhibition .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Benzothiazole derivatives have been reported to inhibit cyclooxygenases (COX-1 and COX-2), which are crucial enzymes in the inflammatory pathway. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the bromine atom enhances its reactivity and binding affinity to biological targets. A comparative analysis with similar compounds reveals:

| Compound Name | Structural Features | Unique Aspect |

|---|---|---|

| 1,2-Benzothiazol-3-one | Benzothiazole core without substituents | Baseline structure for comparison |

| 4-Methylbenzothiazole | Methyl group on benzothiazole | Lacks halogen substitution |

| Bromobenzothiazole | Bromine substitution on benzothiazole | Similar reactivity but different phenyl groups |

| 2-(4-Methylphenyl)-1,2-benzothiazol-3-one | Methyl group on phenyl ring | Variation in phenyl substitution |

The unique substitutions in this compound enhance its biological activity compared to other derivatives.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Anticancer Efficacy : A study demonstrated that treatment with this compound led to significant apoptosis in cancer cell lines through activation of caspase pathways .

- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound exhibited superior antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the established synthetic routes for 2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one, and what key reaction mechanisms govern its formation?

The synthesis typically involves multi-step protocols, including nucleophilic substitution and cyclization. For example, brominated intermediates are coupled with benzothiazol-3-one scaffolds via Ullmann-type coupling or Suzuki-Miyaura cross-coupling reactions. A critical step is the cyclization of the benzothiazole ring, which often requires catalysts like palladium or copper (e.g., Pd(PPh₃)₄ or CuI) under inert atmospheres . Reaction optimization may involve adjusting solvent polarity (e.g., THF/Et₃N mixtures) and temperature (reflux conditions) to enhance yields.

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

- X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in related bromophenyl-benzothiazole derivatives where bond lengths (e.g., S–N: ~1.73 Å, S–C: ~1.74 Å) and dihedral angles between aromatic rings (e.g., 35.85°) are critical for validation .

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves substituent positions, with characteristic shifts for bromine (deshielding effects) and methyl groups (~δ 2.4 ppm).

- Mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature) .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

Purity is evaluated via HPLC (C18 columns with UV detection at ~254 nm) and TLC (silica gel, eluents like ethyl acetate/hexane). Common contaminants include unreacted precursors (e.g., 3-bromo-4-methylbenzaldehyde) or by-products from incomplete cyclization. Quantitative analysis via ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) is also effective .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

- Catalyst screening : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) improve cross-coupling efficiency, while copper(I) iodide accelerates cyclization .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, but may require strict anhydrous conditions to avoid hydrolysis.

- Temperature control : Lower temperatures (~0°C) reduce side reactions during bromination, while reflux (~110°C) drives cyclization to completion.

- Real-time monitoring : In-situ FTIR or LC-MS tracks intermediate formation and guides stepwise adjustments .

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. XRD) in structural characterization?

Discrepancies between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility or crystal packing effects. For example, intramolecular hydrogen bonds (e.g., C–H⋯O) observed in XRD may stabilize specific conformations absent in solution. To reconcile

Q. What is the role of the bromine and methyl substituents in modulating biological activity, and how can structure-activity relationships (SAR) be explored?

- Bromine : Enhances lipophilicity and influences binding to hydrophobic pockets in target proteins (e.g., antimicrobial enzymes). Its electronegativity may also stabilize charge-transfer interactions.

- Methyl group : Steric effects can hinder rotational freedom, altering molecular recognition. SAR studies involve synthesizing analogs (e.g., replacing Br with Cl or CF₃) and testing against biological targets (e.g., microbial growth assays). Computational docking (AutoDock Vina) predicts binding modes, while QSAR models correlate substituent properties (Hammett σ, π parameters) with activity .

Q. How do intermolecular interactions (e.g., π-stacking, hydrogen bonding) influence the solid-state properties of this compound?

XRD data for analogous compounds reveal π-π interactions between aromatic rings (centroid-centroid distances ~3.8 Å) and hydrogen-bonded chains (e.g., O⋯H–C distances ~2.5 Å). These interactions dictate crystallinity, melting points, and solubility. For example, stronger π-stacking correlates with higher thermal stability but lower solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.